molecular formula C9H20Cl2N2 B8234183 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride

1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride

Cat. No.: B8234183
M. Wt: 227.17 g/mol
InChI Key: KFHSJGCEXXDMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride ( 1338435-11-2) is a small molecule compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.17 g/mol . This chemical serves as a key intermediate and building block in medicinal chemistry, particularly in the development of novel androgen receptor (AR) antagonists for research into castration-resistant prostate cancer (CRPC) . Research indicates that structural analogues of this piperazine-based compound demonstrate potent activity in cell-based assays by reducing nuclear levels of the androgen receptor and inhibiting its transcriptional activity, making it a valuable scaffold for investigating new therapeutic strategies against advanced prostate cancer . The product is classified as a dangerous good for transport (Packing Group III) and requires careful handling . It should be stored at room temperature in an inert atmosphere . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-cyclopropyl-2,6-dimethylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-7-5-10-6-8(2)11(7)9-3-4-9;;/h7-10H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHSJGCEXXDMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C2CC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride typically involves the reaction of cyclopropylamine with 2,6-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation, filtration, and drying to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines.

Scientific Research Applications

Chemistry

1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride serves as a crucial building block in organic synthesis. Its reactivity allows for:

  • Nucleophilic substitutions and electrophilic additions , leading to the formation of various derivatives that may exhibit distinct biological activities.
  • Utilization as a reagent in complex organic reactions, facilitating the development of novel compounds.

Biology

Research has indicated that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest:

  • Potential anxiolytic or antidepressant-like effects , making it a candidate for further pharmacological exploration.
  • Binding affinity studies are essential for understanding its influence on central nervous system receptors and assessing potential side effects during therapeutic use.

Medicine

The compound's medicinal applications are under investigation, particularly concerning:

  • Cancer Research : It has been explored for its role as an antagonist of the nuclear androgen receptor, which is significant in prostate cancer treatment .
  • Therapeutic Applications : Ongoing research aims to evaluate its effectiveness as a precursor in synthesizing pharmaceutical compounds targeting various diseases.

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Antagonist ActivityDemonstrated low micromolar potency against androgen receptors
Anxiolytic EffectsPreliminary results suggest potential anxiolytic properties
Cancer TreatmentInvestigated for selective inhibition of kinases involved in hematological cancers

Case Study Example: Prostate Cancer Research

A study focused on the synthesis of analogues of this compound found that modifications to the piperazine structure significantly affected binding affinity to androgen receptors. The most potent analogue exhibited an EC50 value significantly lower than existing treatments, indicating potential for further development as an effective therapeutic agent against castration-resistant prostate cancer (CRPC) .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropylpiperazine Dihydrochloride

  • Molecular Formula : C₇H₁₄N₂·2HCl
  • CAS No.: 139256-79-4
  • Key Differences : Lacks the 2,6-dimethyl groups, resulting in reduced steric hindrance and altered solubility. The absence of methyl groups may decrease lipophilicity compared to the target compound .

1-(Cyclopropylmethyl)piperazine Dihydrochloride

  • CAS No.: 373608-42-5
  • Key Differences : Features a cyclopropylmethyl substituent instead of a direct cyclopropyl group. The extended alkyl chain may enhance membrane permeability but reduce metabolic stability .

Analogues with Methyl Substituents

2,6-Dimethylpiperazine Dihydrochloride

  • CAS No.: 98618-52-1
  • Molecular Formula : C₆H₁₄N₂·2HCl
  • Key Differences : Retains the 2,6-dimethyl groups but lacks the cyclopropyl moiety. This simplification reduces structural complexity and may improve synthetic accessibility .

(2S,6S)-1,2,6-Trimethylpiperazine Dihydrochloride

  • CAS No.: 2126143-60-8
  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Key Differences : Introduces a third methyl group at the 1-position and specifies stereochemistry. The (2S,6S) configuration may influence chiral recognition in biological systems .

Analogues with Aromatic or Bulky Substituents

1-(2-Methoxyphenyl)piperazine Dihydrochloride

  • CAS No.: 38869-49-7
  • Molecular Formula : C₁₁H₁₆N₂O·2HCl
  • Key Differences : Incorporates a methoxyphenyl group, enhancing aromatic interactions with receptors. This structural feature is absent in the cyclopropyl-methylated target compound, leading to divergent pharmacological profiles .

Opipramol Dihydrochloride

  • Molecular Formula : C₂₃H₃₁N₃O·2HCl
  • Key Differences : Contains a bulky tricyclic substituent (dibenzazepine), which confers antidepressant activity. The target compound’s cyclopropyl and methyl groups are smaller, suggesting different therapeutic applications .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • 1-Cyclopropyl-2,6-dimethylpiperazine Dihydrochloride : The dihydrochloride salt improves aqueous solubility compared to freebase forms, similar to other piperazine dihydrochlorides like piperazine dihydrochloride hydrate (CAS 142-64-3), which has a pH range of 3.0–3.4 in solution .

Pharmacological Activity

  • This compound : Structural analogs like trientine dihydrochloride (a copper-chelating agent) highlight the role of piperazine derivatives in metal-ion sequestration, though the target compound’s specific activity remains underexplored .
  • 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride (CAS 374897-99-1): Demonstrates serotonergic activity, suggesting that substituent electronic properties (e.g., methoxy groups) critically influence receptor binding—a factor absent in the target compound .

Biological Activity

1-Cyclopropyl-2,6-dimethylpiperazine dihydrochloride is a piperazine derivative with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in various fields, including pharmacology and medicinal chemistry.

Chemical Structure : The compound has the molecular formula C9H20Cl2N2C_9H_{20}Cl_2N_2, indicating the presence of two chlorine atoms and two nitrogen atoms within its piperazine framework.

Synthesis : The synthesis typically involves the reaction of cyclopropylamine with 2,6-dimethylpiperazine in a controlled environment, often utilizing solvents like ethanol or methanol. Catalysts may be employed to enhance yield and purity, followed by purification methods such as recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. The specific targets and pathways are context-dependent, emphasizing the need for further research to elucidate these mechanisms .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds that inhibit casein kinase 1 (CK1) have shown promise in treating hematological cancers and colon cancer .

  • Case Study : A study demonstrated that selective inhibitors of CK1 could significantly reduce tumor growth in models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The compound's mechanism involves modulation of p53 activity and myeloid differentiation pathways .

Neuropharmacological Effects

The compound also shows potential neuropharmacological effects. Piperazine derivatives are known for their activity on neurotransmitter systems, which may include serotonin and dopamine receptors. This suggests possible applications in treating psychiatric disorders .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains both cyclopropyl and dimethyl groupsAnticancer, neuropharmacological
1-CyclopropylpiperazineLacks dimethyl substitutionLimited biological activity
2,6-DimethylpiperazineLacks cyclopropyl groupNeuroactive properties

This table illustrates the distinctiveness of this compound compared to its analogs, highlighting its unique biological properties.

Research Findings

Recent studies have focused on optimizing piperazine derivatives for enhanced biological activity. For instance:

  • Inhibitory Activity : A compound similar to 1-Cyclopropyl-2,6-dimethylpiperazine was reported to have low toxicity while exhibiting potent inhibitory activities against specific kinases involved in fibrosis and cancer progression .
  • Pharmacokinetic Properties : Research has shown favorable pharmacokinetic profiles for certain piperazine derivatives, indicating their potential for clinical application .

Q & A

Q. What are the established synthetic routes for preparing 1-cyclopropyl-2,6-dimethylpiperazine dihydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, such as acid chloride formation, coupling with cyclopropylamine, and cyclization. For example, cis-2,6-dimethylpiperazine derivatives are synthesized via condensation of cyclopropylamine with intermediates like pentafluorobenzoic acid under controlled pH and temperature . Post-synthesis, the dihydrochloride salt is formed by reacting the free base with hydrochloric acid, requiring stoichiometric precision to avoid over-acidification. Yield optimization relies on solvent choice (e.g., anhydrous DMF), inert atmospheres, and purification via recrystallization .

Q. Why is the dihydrochloride salt form preferred over the hydrochloride form for this compound in pharmaceutical research?

Dihydrochloride salts often exhibit superior solubility in aqueous media compared to monohydrochlorides, enhancing bioavailability for in vitro assays. The dual HCl molecules improve crystalline stability, reducing hygroscopicity during storage. This is critical for maintaining compound integrity in long-term pharmacological studies .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

  • Identity : NMR (¹H/¹³C) to verify cyclopropyl and methyl substituents on the piperazine ring.
  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–260 nm.
  • Salt content : Argentometric titration or ion chromatography to confirm 2:1 HCl-to-base stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictory solubility data reported for this compound in different solvent systems?

Contradictions often arise from polymorphic variations or residual solvents. Methodological solutions include:

  • Conducting differential scanning calorimetry (DSC) to identify polymorphs.
  • Using saturated shake-flask assays with controlled temperature and agitation.
  • Validating results against USP/EP monographs for dihydrochloride salts, which standardize solvent systems .

Q. What strategies are effective for impurity profiling during scale-up synthesis of this compound?

  • Targeted impurities : Byproducts from incomplete cyclopropane ring closure or dimethylpiperazine isomerization.
  • Analytical workflow :
    • LC-MS/MS with high-resolution mass spectrometry to detect trace impurities (<0.1%).
    • Spiking experiments using reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride analogs) to confirm retention times .

Q. How can mechanistic studies elucidate the role of cyclopropyl groups in modulating biological activity?

  • Comparative SAR : Synthesize analogs with cyclobutyl or unsubstituted rings and test against target receptors (e.g., LSD1 inhibition assays).
  • Computational modeling : Density functional theory (DFT) to assess steric/electronic effects of the cyclopropyl group on binding affinity .

Q. What experimental designs are suitable for evaluating the compound’s stability under accelerated storage conditions?

  • ICH guidelines : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC for:
    • Hydrolysis of cyclopropane (pH-dependent).
    • Oxidative degradation (use antioxidants like BHT in formulations).
  • Solid-state stability : XRPD to detect crystalline-to-amorphous transitions .

Q. How can researchers resolve challenges in crystallizing this dihydrochloride salt for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (ethanol/water) to improve crystal habit.
  • Counterion effects : Co-crystallize with sulfonic acids (e.g., tosylic acid) to stabilize lattice structures.
  • Low-temperature data collection : Mitrate hygroscopicity-induced crystal defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.